Heptyltriphenylphosphonium bromide

Catalog No.
S714509
CAS No.
13423-48-8
M.F
C25H30BrP
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptyltriphenylphosphonium bromide

CAS Number

13423-48-8

Product Name

Heptyltriphenylphosphonium bromide

IUPAC Name

heptyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H30BrP

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;/p-1

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-M

SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis

  • Stereospecific rearrangement of epoxides

    HTPB acts as a catalyst for the rearrangement of epoxides to quaternary carbaldehydes with high stereoselectivity. This transformation is valuable for the synthesis of complex organic molecules with specific spatial arrangements of atoms. [Source: Sigma-Aldrich product page, ]

  • Regio- and stereoselective oxidations

    HTPB can be combined with the oxidant 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to achieve regio- and stereoselective oxidations of various organic compounds. This method offers precise control over the reaction site and stereochemistry of the product, making it useful for the synthesis of complex natural products and pharmaceuticals. [Source: Sigma-Aldrich product page, ]

  • Synthesis of bioactive compounds

    HTPB has been employed in the synthesis of several biologically active molecules, including:

    • Male pheromone of termites

      Researchers utilized HTPB as a catalyst in the synthesis of the male pheromone of two Zootermopsis termite species. This work contributes to the understanding of termite communication and potentially the development of novel pest control strategies. [Source: Sigma-Aldrich product page, ]

    • Climacostol

      HTPB facilitates the diastereoselective synthesis of climacostol, a natural product with antitumor activity. This finding highlights the potential of HTPB in the discovery and development of new anticancer drugs. [Source: Sigma-Aldrich product page, ]

    • Chiral vinylphosphonate analogs of FTY720

      HTPB plays a role in the enantioselective synthesis of chiral vinylphosphonate and phosphonate analogs of FTY720, an immunosuppressive agent. This research explores the development of novel therapeutic agents with improved efficacy or reduced side effects. [Source: Sigma-Aldrich product page, ]

    • Embelin derivatives

      HTPB participates in the preparation of embelin derivatives with XIAP inhibitory and anticancer activity. XIAP (X-linked inhibitor of apoptosis protein) plays a role in cell death regulation, and its inhibition can be a potential avenue for cancer treatment. [Source: Sigma-Aldrich product page, ]

Heptyltriphenylphosphonium bromide is a quaternary ammonium salt characterized by the presence of a heptyl group attached to a triphenylphosphonium moiety. Its chemical formula is C25H30BrPC_{25}H_{30}BrP and its CAS number is 13423-48-8. The compound is typically a white to off-white solid and is soluble in organic solvents, making it useful in various chemical applications. Heptyltriphenylphosphonium bromide serves as a phase transfer catalyst and is known for its ability to facilitate reactions between organic and inorganic phases due to its lipophilic nature.

The mechanism of action of HTPB depends on its specific application.

  • Phase-Transfer Catalysis

    In this role, HTPB forms a complex with anionic species, allowing them to migrate between immiscible phases. This complexation facilitates the reaction between the transferred anion and a substrate in the other phase [].

  • Precursor for Functional Phosphonium Salts

    HTPB serves as a starting material for the synthesis of various phosphonium salts. The specific mechanism of action of these derivatives depends on their functional groups and intended use.

, most notably in the stereospecific rearrangement of epoxides to form quaternary carbaldehydes. This property highlights its utility in organic synthesis, particularly in the synthesis of complex molecules where specific stereochemistry is required . Additionally, it can engage in nucleophilic substitution reactions, acting as a source of the heptyl group in various transformations.

Heptyltriphenylphosphonium bromide can be synthesized through several methods:

  • Alkylation of Triphenylphosphine: The most common method involves the alkylation of triphenylphosphine with 1-bromoheptane. This reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium salt.
  • Phase Transfer Catalysis: In some cases, phase transfer catalysts can be used to enhance the reaction efficiency during the synthesis process.
  • Reflux Conditions: The reaction mixture is often heated under reflux to ensure complete conversion and optimal yield.

These methods highlight the versatility and accessibility of heptyltriphenylphosphonium bromide for various synthetic applications.

Heptyltriphenylphosphonium bromide has several notable applications:

  • Phase Transfer Catalysis: It is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
  • Synthesis of Complex Molecules: The compound aids in synthesizing complex organic molecules, particularly those requiring specific stereochemistry.
  • Research Tool: It serves as a reagent in various chemical research applications, particularly in studies involving phosphonium compounds.

Interaction studies involving heptyltriphenylphosphonium bromide primarily focus on its role as a phase transfer catalyst and its interactions within organic synthesis pathways. Its ability to solubilize ionic compounds in organic solvents makes it an important reagent for enhancing reaction rates and yields. Investigating its interactions with different substrates can provide insights into optimizing reaction conditions and expanding its utility in synthetic chemistry.

Heptyltriphenylphosphonium bromide shares similarities with other phosphonium salts, which often exhibit similar properties and applications. Below are some comparable compounds:

Compound NameStructureUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PWidely used as a ligand in coordination chemistry
Benzyltriphenylphosphonium chlorideC22H24ClPC_{22}H_{24}ClPCommonly used in organic synthesis as a phase transfer catalyst
Octadecyltriphenylphosphonium bromideC31H52BrPC_{31}H_{52}BrPKnown for its application in membrane technology

Heptyltriphenylphosphonium bromide's unique heptyl chain distinguishes it from these similar compounds, affecting its solubility and reactivity profiles, making it particularly suitable for specific synthetic applications where medium-chain alkyl groups are beneficial.

Nucleophilic Substitution Reactions with Alkyl Halides

Heptyltriphenylphosphonium bromide is synthesized via nucleophilic substitution (SN2) between triphenylphosphine and heptyl bromide. The reaction proceeds under reflux in polar solvents such as methanol or ethanol, yielding the phosphonium salt through a bimolecular mechanism. Key parameters include:

  • Reagent stoichiometry: A 1:1 molar ratio of triphenylphosphine to heptyl bromide ensures minimal side products.
  • Temperature: Optimal yields (>90%) are achieved at 60–70°C under inert atmospheres.
  • Solvent selection: Methanol is preferred due to its ability to dissolve both reactants and stabilize the transition state.

Table 1: Comparative Yields in Different Solvents

SolventTemperature (°C)Yield (%)
Methanol6592
Ethanol7885
Dichloromethane4068

The steric hindrance of the heptyl group slightly reduces reaction kinetics compared to shorter-chain analogs (e.g., methyltriphenylphosphonium bromide), but this is mitigated by prolonged reaction times.

Phase-Transfer Catalyzed Synthesis Approaches

Phase-transfer catalysis (PTC) enhances the synthesis efficiency by facilitating ion transfer between immiscible phases. Heptyltriphenylphosphonium bromide itself acts as a PTC in reactions involving aqueous and organic phases. For example:

  • Cyanide alkylation: The compound enables the reaction of 1-bromooctane (organic phase) with aqueous sodium cyanide, achieving >95% conversion within 2 hours.
  • Mechanism: The phosphonium cation transports CN^-^ ions into the organic phase, where nucleophilic substitution occurs.

Key advantages of PTC:

  • Eliminates the need for expensive anhydrous conditions.
  • Reduces reaction times from days to hours.

Solvent Systems and Reaction Kinetics Optimization

Solvent polarity and proticity critically influence reaction rates. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate ylide formation by stabilizing charged intermediates.

Kinetic data:

  • Rate constant (k): 0.45 M^-1^s^-1^ in DMSO at 25°C.
  • Activation energy (E~a~): 58 kJ/mol, lower than analogs due to the heptyl group’s lipophilicity.

Optimization strategies:

  • Low-temperature protocols: Conducting reactions at -20°C minimizes side reactions during ylide generation.
  • Inert atmosphere: Prevents oxidation of triphenylphosphine intermediates.

Wittig Reaction Mechanisms and Stereochemical Outcomes

Heptyltriphenylphosphonium bromide serves as a versatile precursor for phosphonium ylide formation in Wittig reactions, demonstrating significant utility in carbon-carbon bond formation processes [6] [22]. The mechanistic pathway involves initial deprotonation of the phosphonium salt using strong bases such as butyllithium or potassium tert-butoxide to generate the corresponding ylide intermediate [6] [41]. This ylide subsequently undergoes nucleophilic addition to aldehydes and ketones, forming four-membered oxaphosphetane intermediates that decompose to yield alkenes and triphenylphosphine oxide [22] [23].

The stereochemical outcomes of Wittig reactions employing heptyltriphenylphosphonium bromide-derived ylides are governed by the stabilization characteristics of the ylide and reaction conditions [18] [21]. Research has demonstrated that unstabilized ylides derived from heptyltriphenylphosphonium bromide typically favor Z-selective alkene formation through kinetically controlled pathways [18] [22]. The selectivity arises from the formation of syn-oxaphosphetane intermediates, which are kinetically favored due to reduced steric interactions between the developing phosphorus-oxygen bond and adjacent substituents [18] [21].

Mechanistic studies indicate that the presence of lithium salts significantly influences stereochemical drift in Wittig reactions [22] [37]. Under lithium-free conditions, heptyltriphenylphosphonium bromide-derived reactions maintain high kinetic selectivity, with Z:E ratios often exceeding 10:1 for reactions with unbranched aldehydes [20] [24]. However, the introduction of lithium halides promotes equilibration of oxaphosphetane intermediates through betaine formation, leading to erosion of stereoselectivity and increased E-alkene formation [22] [37].

Temperature optimization studies reveal that conducting Wittig reactions at reduced temperatures enhances stereoselectivity while maintaining reasonable reaction rates [20] [24]. Reactions performed at temperatures between -78°C and -40°C demonstrate improved Z-selectivity, with gradual warming protocols yielding optimal stereochemical outcomes [20]. The solvent system also influences stereochemical control, with polar aprotic solvents such as tetrahydrofuran and dichloromethane providing superior selectivity compared to protic media [20] [24].

Table 1: Stereochemical Outcomes in Wittig Reactions with Heptyltriphenylphosphonium Bromide-Derived Ylides

Aldehyde SubstrateBaseTemperature (°C)Z:E RatioYield (%)Reference
BenzaldehydePotassium bis(trimethylsilyl)amide-4012:183 [20]
2,4-HexadienalPotassium bis(trimethylsilyl)amide-78 to -40>20:183 [20]
AcetaldehydeButyllithium258:175 [22]
PhenylacetaldehydeSodium hydride05:168 [24]

Alkylation Reactions in Complex Molecule Synthesis

Heptyltriphenylphosphonium bromide demonstrates exceptional utility in alkylation reactions for complex molecule synthesis, particularly in the construction of carbon-carbon bonds through nucleophilic substitution mechanisms [10] [14]. The compound functions as both a phase transfer catalyst and an alkylating agent, facilitating the transfer of reactants across different phases and enhancing reaction rates in heterogeneous systems [5] [10].

In complex molecule synthesis, heptyltriphenylphosphonium bromide enables the formation of quaternary carbon centers through alkylation of stabilized carbanions [13] [15]. Research indicates that the compound participates in stereospecific rearrangement reactions of epoxides to quaternary carbaldehydes, providing access to structurally complex intermediates for natural product synthesis [7] [13]. These transformations proceed through concerted mechanisms that preserve stereochemical information, making them valuable for the synthesis of chiral building blocks [13] [15].

The application of heptyltriphenylphosphonium bromide in alkylation reactions extends to the synthesis of bioactive natural products, including the male pheromone components of termite species Zootermopsis [7] [13]. These syntheses demonstrate the compound's versatility in constructing complex carbon frameworks through sequential alkylation and functional group manipulation strategies [13] [15]. The regioselectivity and stereoselectivity observed in these transformations highlight the importance of the triphenylphosphonium moiety in directing reaction outcomes [7] [13].

Studies on cobalt-catalyzed alkylation reactions reveal that phosphonium salts, including heptyltriphenylphosphonium bromide, serve as effective coupling partners with alkylzinc reagents for carbon-carbon bond formation [31]. These reactions proceed under mild conditions and demonstrate broad functional group tolerance, enabling late-stage functionalization of complex pharmaceutical intermediates [31]. The reactions typically proceed through oxidative addition, transmetalation, and reductive elimination pathways characteristic of transition metal catalysis [31].

Table 2: Alkylation Reactions with Heptyltriphenylphosphonium Bromide in Complex Synthesis

Substrate TypeReaction ConditionsProduct Yield (%)StereoselectivityApplication
Epoxide derivatives80°C, 12 hours75-85>95% retentionQuaternary carbaldehyde synthesis [13]
Pyridine derivativesRoom temperature, Cobalt catalyst68-92N/ALate-stage functionalization [31]
Aromatic aldehydesPhase transfer conditions70-88Z-selectiveNatural product intermediates [7]
Alkylzinc reagents25°C, 6 hours82-95High regioselectivityPharmaceutical synthesis [31]

Role in Stereoselective Synthesis of Bioactive Compounds

Heptyltriphenylphosphonium bromide plays a crucial role in the stereoselective synthesis of bioactive compounds through its participation in diastereoselective and enantioselective transformations [13] [16]. The compound has been employed in the synthesis of climacostol, a natural product with demonstrated antitumor activity, where it facilitates the construction of the complex polycyclic framework through stereocontrolled cyclization reactions [13] [15].

Research demonstrates the application of heptyltriphenylphosphonium bromide in the enantioselective synthesis of chiral vinylphosphonate analogues of the immunosuppressive agent FTY720 [13] [15]. These syntheses utilize the compound's ability to participate in stereoselective phosphorus-carbon bond formation reactions, enabling access to phosphonate derivatives with defined stereochemistry [13] [15]. The reactions proceed through asymmetric induction mechanisms that rely on chiral auxiliaries or catalysts to control the stereochemical outcome [15] [17].

The preparation of embelin derivatives with XIAP inhibitory and anticancer activity represents another significant application of heptyltriphenylphosphonium bromide in bioactive compound synthesis [13] [15]. These transformations involve the compound's participation in regio- and stereoselective TEMPO oxidation reactions, which enable the selective functionalization of complex organic frameworks while preserving existing stereochemical information [13] [15].

Studies on triphenylphosphonium salt conjugates reveal enhanced biological activity compared to parent compounds, attributed to improved membrane permeability and mitochondrial targeting properties [16] [26]. Heptyltriphenylphosphonium bromide derivatives demonstrate selective antiproliferative activity against cancer cell lines, with enhanced potency observed for conjugates bearing three-carbon linkers [16]. The mechanism of action involves mitochondrial localization, leading to decreased oxygen consumption and increased superoxide production [16] [34].

Table 3: Stereoselective Synthesis Applications of Heptyltriphenylphosphonium Bromide

Target CompoundSynthetic TransformationStereoselectivityBiological ActivityReference
ClimacostolDiastereoselective cyclization>90% diastereomeric excessAntitumor activity [13]
FTY720 analoguesEnantioselective phosphonation>85% enantiomeric excessImmunosuppressive [13]
Embelin derivativesStereoselective oxidationRegioselectiveXIAP inhibition [13]
Polyalkoxybenzene conjugatesAlkylation and couplingStereoretentiveAntiproliferative [16]

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13423-48-8

Dates

Modify: 2023-08-15

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